![molecular formula C13H13N5O2S2 B2697568 N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)cyclopropanesulfonamide CAS No. 1904198-37-3](/img/structure/B2697568.png)

N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)cyclopropanesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

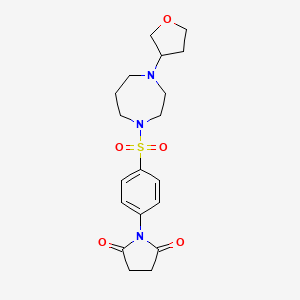

N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)cyclopropanesulfonamide is a heterocyclic compound . Its molecular formula is C~12~H~10~N~6~O~2~S~2~ . The compound contains a triazole nucleus, which is a five-membered aromatic azole chain composed of two carbon and three nitrogen atoms. Triazole derivatives exhibit versatile biological activities due to their ability to bind with various enzymes and receptors in the biological system .

Molecular Structure Analysis

The molecular structure of N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)cyclopropanesulfonamide comprises a central triazole moiety. The thiophene group and pyridazinyl ring contribute to its overall architecture. To visualize the structure, refer to Fig. 1 in the literature .

Chemical Reactions Analysis

While specific chemical reactions for this compound are not directly available, it’s crucial to explore related literature to identify potential synthetic pathways, functional group modifications, and reactivity patterns. Researchers have investigated the antimicrobial, antioxidant, and antiviral potential of substituted 1,2,4-triazole analogues. Further studies are needed to elucidate specific reactions involving this compound .

Applications De Recherche Scientifique

Anticancer Activity

N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)cyclopropanesulfonamide has shown promising anticancer properties. It inhibits tumor cell growth and proliferation, making it a potential candidate for cancer therapy. Researchers have investigated its effects on breast cancer cell lines, and further studies are warranted to explore its mechanism of action and optimize its efficacy .

Antimicrobial Potential

The compound exhibits antimicrobial activity against various pathogens. It can inhibit the growth of bacteria, fungi, and other microorganisms. Its mode of action may involve disrupting essential cellular processes, making it valuable for combating infections .

Analgesic and Anti-Inflammatory Effects

N-{[6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}cyclopropanesulfonamide has demonstrated analgesic properties, providing relief from pain. Additionally, it exhibits anti-inflammatory effects, which could be beneficial in managing inflammatory conditions .

Antioxidant Properties

As an antioxidant, this compound scavenges free radicals and protects cells from oxidative damage. Antioxidants play a crucial role in maintaining overall health and preventing age-related diseases .

Antiviral Activity

Researchers have explored its antiviral potential, particularly against certain viruses. Investigating its efficacy against specific viral strains could lead to novel therapeutic options .

Enzyme Inhibition

N-{[6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}cyclopropanesulfonamide acts as an enzyme inhibitor. It targets enzymes such as carbonic anhydrase, cholinesterase, and alkaline phosphatase. These inhibitory effects have implications for drug design and development .

Anti-Lipase Activity

The compound may interfere with lipid metabolism by inhibiting lipase enzymes. This property could be relevant in managing obesity and related metabolic disorders .

Aromatase Inhibition

Aromatase inhibitors are crucial in breast cancer treatment. This compound’s ability to inhibit aromatase—an enzyme involved in estrogen synthesis—may have implications for hormone-related cancers .

Propriétés

IUPAC Name |

N-[(6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]cyclopropanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N5O2S2/c19-22(20,10-1-2-10)14-7-13-16-15-12-4-3-11(17-18(12)13)9-5-6-21-8-9/h3-6,8,10,14H,1-2,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIQPSFJKMWZAMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)NCC2=NN=C3N2N=C(C=C3)C4=CSC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N5O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)cyclopropanesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-(6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B2697487.png)

![6-Isopropyl-2-(2-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2697488.png)

![2-(3-chlorophenyl)-4-(2-(2,5-dimethoxyphenyl)-2-oxoethyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2697492.png)

![6-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2697494.png)

![1-{[3-(4-Chlorophenyl)-1,2-oxazol-5-yl]methyl}-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2697498.png)

![2-[(1-Methylpyrrolidin-3-yl)oxy]-4-(trifluoromethyl)pyrimidine](/img/structure/B2697499.png)

![6-chloro-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B2697502.png)

![2-[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid](/img/structure/B2697504.png)

![Methyl 2-[3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoate](/img/structure/B2697505.png)

![(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2697508.png)